molecular formula C18H16FN3O3 B7692420 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide

Cat. No. B7692420
M. Wt: 341.3 g/mol
InChI Key: DPLJFCKTAGADMO-UHFFFAOYSA-N
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Description

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide, also known as FPOP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPOP is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes. In

Mechanism of Action

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide targets the protein-protein interactions involved in various biological processes. It binds to specific sites on proteins, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can disrupt cellular signaling pathways and lead to the inhibition of various biological processes.
Biochemical and Physiological Effects:
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting the interactions between proteins involved in cell proliferation and survival. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the interactions between proteins involved in the inflammatory response. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has also been found to have neuroprotective effects by inhibiting the interactions between proteins involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its specificity for protein-protein interactions, its ability to disrupt cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide. One potential direction is to further investigate its therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide and its derivatives. Additionally, further studies are needed to determine the toxicity and potential side effects of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo. Finally, the development of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide-based therapies requires further investigation into the pharmacokinetics and pharmacodynamics of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo.

Synthesis Methods

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole. Finally, the target compound 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide is obtained by reacting 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole with 3-methoxybenzaldehyde and propanamide.

Scientific Research Applications

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on the protein-protein interactions involved in various biological processes, including cancer, inflammation, and neurodegenerative diseases. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-13-6-4-5-12(11-13)20-16(23)9-10-17-21-18(22-25-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJFCKTAGADMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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